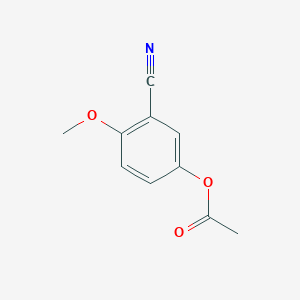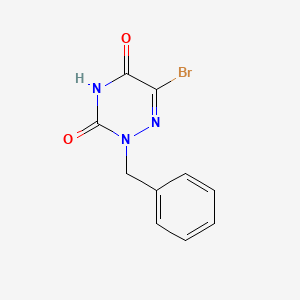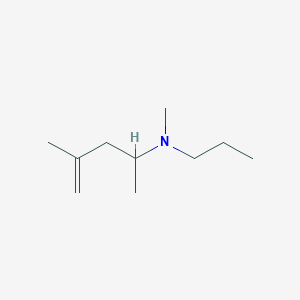![molecular formula C12H12F3NO2 B14574385 [4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate CAS No. 61312-71-8](/img/structure/B14574385.png)
[4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 3-aminobut-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate typically involves the reaction of [4-(Trifluoromethyl)phenyl]methyl bromide with 3-aminobut-2-enoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its trifluoromethyl group can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties can be harnessed in the formulation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
[4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate: Unique due to the presence of both trifluoromethyl and aminobutenoate groups.
[4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
[4-(Trifluoromethyl)phenyl]methyl 3-aminobut-2-enol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the aminobutenoate moiety provides reactivity and potential biological activity.
Properties
CAS No. |
61312-71-8 |
|---|---|
Molecular Formula |
C12H12F3NO2 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C12H12F3NO2/c1-8(16)6-11(17)18-7-9-2-4-10(5-3-9)12(13,14)15/h2-6H,7,16H2,1H3 |
InChI Key |
YMLQCOGTNWEQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCC1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-2-methyl-2,3-dihydrothieno[2,3-d][1,3]thiazole](/img/structure/B14574314.png)
![[(1R)-Cyclohex-3-en-1-yl]acetic acid](/img/structure/B14574323.png)



![4-[4-(Dichloromethanesulfonyl)-2,6-dinitrophenyl]morpholine](/img/structure/B14574347.png)


![[3-(Ethoxycarbonyl)-4-oxopent-1-en-1-yl]phosphonic acid](/img/structure/B14574362.png)
methanone](/img/structure/B14574367.png)
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-pyrrolidinyl)-](/img/structure/B14574369.png)


